Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

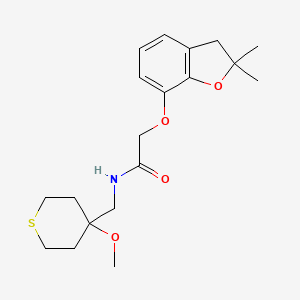

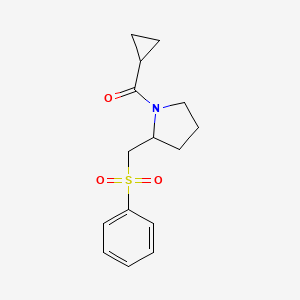

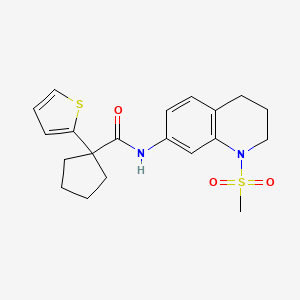

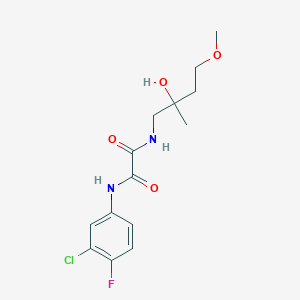

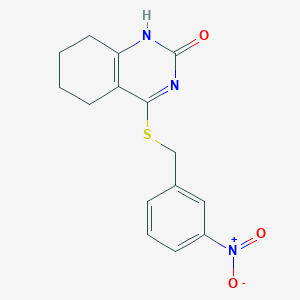

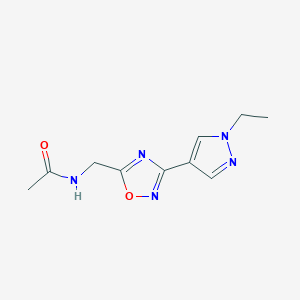

The compound appears to contain a pyrrolidine ring and a cyclopropyl group. Pyrrolidine is a five-membered ring with one nitrogen atom and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The cyclopropyl group is a three-membered ring derived from cyclopropane .

Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The cyclopropyl group is highly strained due to its unfavored bond angles (60°) .Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone:

Pharmaceutical Development

Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a promising scaffold in drug discovery due to its unique structural features. The cyclopropyl group can enhance the metabolic stability of drug candidates, while the pyrrolidine ring contributes to the molecule’s three-dimensionality, potentially improving target binding affinity and selectivity . This compound is being explored for its potential in developing treatments for various diseases, including cancer and neurological disorders.

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The phenylsulfonyl group is known for its ability to disrupt microbial cell walls, making it a valuable component in the design of new antibiotics . Studies are ongoing to optimize these derivatives for enhanced efficacy against resistant bacterial strains.

Enzyme Inhibition

Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has shown potential as an enzyme inhibitor. Its structure allows it to fit into the active sites of various enzymes, inhibiting their activity. This property is particularly useful in the development of inhibitors for enzymes involved in disease pathways, such as proteases in viral infections.

Neuroscience Research

The compound is also of interest in neuroscience research. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a valuable tool for studying brain function and developing treatments for neurological disorders. Researchers are exploring its potential in modulating neurotransmitter activity and protecting neural cells from damage.

Pyrrolidine in Drug Discovery Biological Potential of Indole Derivatives Benchchem Product Information : Chemical Biology Probes : Material Science Applications : Catalysis in Organic Synthesis : Agricultural Chemistry : Neuroscience Research

Mechanism of Action

Future Directions

properties

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c17-15(12-8-9-12)16-10-4-5-13(16)11-20(18,19)14-6-2-1-3-7-14/h1-3,6-7,12-13H,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFONTQLGWPLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CC2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2815946.png)

![N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2815956.png)

![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2815958.png)

![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)

![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)